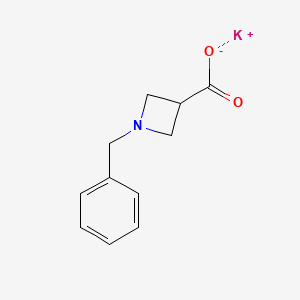
Potassium 1-benzylazetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1-benzylazetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-benzylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with a suitable carboxylate precursor under basic conditions. The reaction is often carried out in the presence of potassium carbonate as a base and a polar aprotic solvent like dioxane . The reaction proceeds through the formation of an intermediate, which cyclizes to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 1-benzylazetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide.
Cyclization Reactions: The azetidine ring can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in the synthesis and various substitution reactions.
Mesyl Chloride: Employed in mesylation-cyclization reactions to activate hydroxyl groups under basic conditions.
Major Products Formed:
3-Cyano, 3-Thiocyano, 3-Azido, and 3-Phenoxy Azetidine-3-Carboxylic Acid Esters: These are some of the major products formed from substitution reactions involving this compound.
Applications De Recherche Scientifique
Potassium 1-benzylazetidine-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium 1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The azetidine ring’s strain makes it highly reactive, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Azetidines: These include other azetidine derivatives that share the four-membered ring structure but differ in their substituents.
Uniqueness: Potassium 1-benzylazetidine-3-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H12KNO2 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
potassium;1-benzylazetidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2.K/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
AXNILTJHAZSLMP-UHFFFAOYSA-M |
SMILES canonique |
C1C(CN1CC2=CC=CC=C2)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



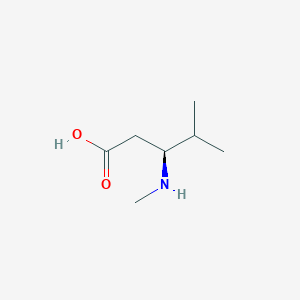
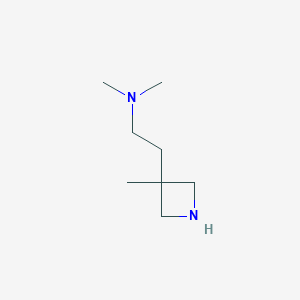
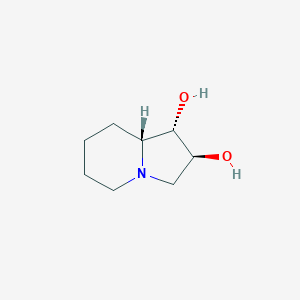

![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
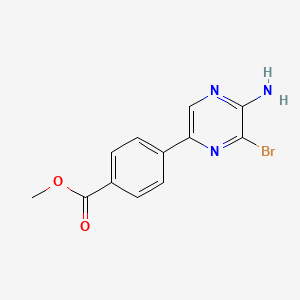


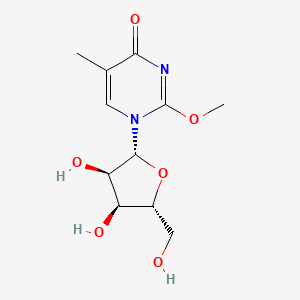
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
